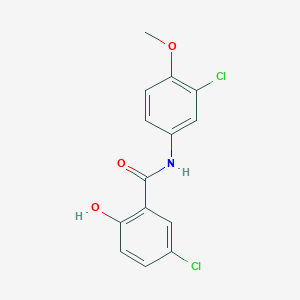![molecular formula C25H20N8 B12592585 2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-44-5](/img/structure/B12592585.png)
2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings, linked through a propane-1,3-diyl bridge to pyrimidin-2-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with pyrimidine-2-carboxaldehyde in the presence of a suitable acid catalyst to form the benzimidazole core. This intermediate is then reacted with 1,3-dibromopropane under basic conditions to introduce the propane-1,3-diyl linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine rings.
Scientific Research Applications
2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The compound’s benzimidazole core is known to intercalate into DNA, inhibiting replication and transcription processes. Additionally, its ability to chelate metal ions can enhance its biological activity by stabilizing reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry, but with a simpler structure lacking the benzimidazole core.
1,10-Phenanthroline: Similar in its coordination chemistry applications but differs in its fused ring structure.
Benzimidazole: The core structure of the compound, used in various pharmaceuticals and agrochemicals.
Uniqueness
2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is unique due to its combination of benzimidazole and pyrimidine moieties linked by a flexible propane-1,3-diyl bridge. This structure provides a versatile platform for further functionalization and enhances its ability to interact with a wide range of molecular targets.
Properties
CAS No. |
648415-44-5 |
|---|---|
Molecular Formula |
C25H20N8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[3-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H20N8/c1(4-22-30-18-8-6-16(14-20(18)32-22)24-26-10-2-11-27-24)5-23-31-19-9-7-17(15-21(19)33-23)25-28-12-3-13-29-25/h2-3,6-15H,1,4-5H2,(H,30,32)(H,31,33) |
InChI Key |
ACIHUZMDSQHRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


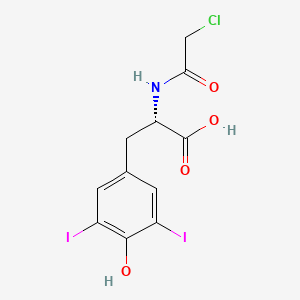
![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
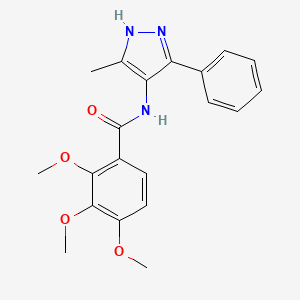
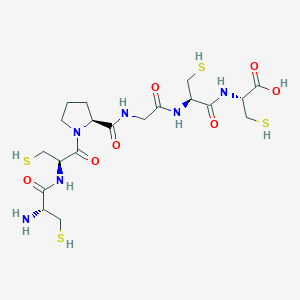
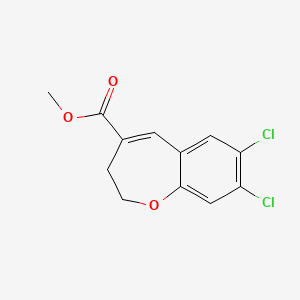
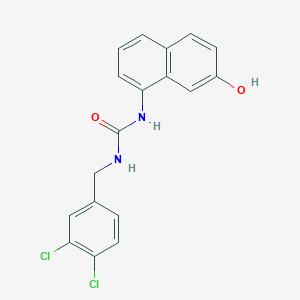
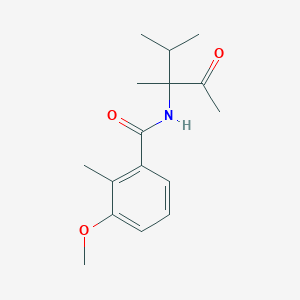
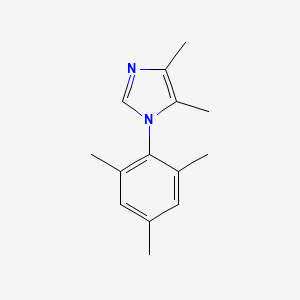
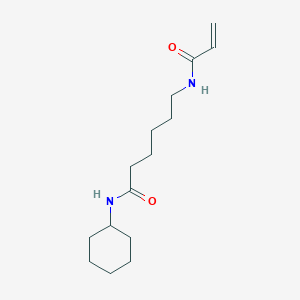

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
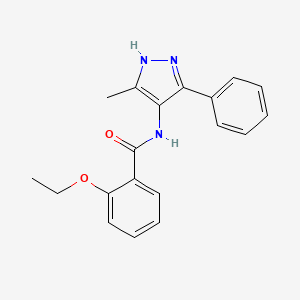
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
